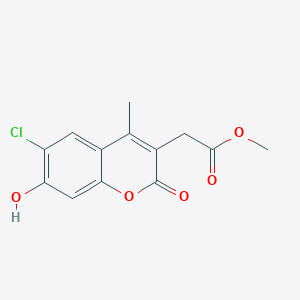

(6-氯-7-羟基-4-甲基-2-氧代-2H-色满-3-基)乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Several synthetic methods have been explored for coumarin derivatives, including those related to methyl (6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate. One interesting procedure involves the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions, yielding 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one. Subsequent reactions with various azoles lead to a series of coumarin-derived azolyl ethanols .

Molecular Structure Analysis

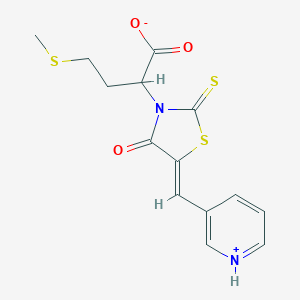

The molecular structure of methyl (6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate consists of a coumarin ring system with specific substitutions. The chlorinated group at position 6, the hydroxyl group at position 7, and the acetate moiety contribute to its overall structure .

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including esterification, nucleophilic substitution, and cyclization. For example, it can undergo reactions with epichlorohydrin and azoles to form different derivatives .

科学研究应用

Fluorescent Probes

Coumarin derivatives exhibit strong fluorescence due to their α,β-unsaturated lipid structure . This property makes them valuable in the development of fluorescent probes for biological imaging. They can be used to track the presence and concentration of ions, molecules, or changes in the cellular environment.

Anticoagulant Medication

Some coumarin derivatives, like warfarin, are used as anticoagulants . They inhibit vitamin K epoxide reductase, which is an enzyme necessary for the synthesis of vitamin K-dependent clotting factors. This application is critical in preventing thrombosis.

Anticancer Research

Coumarin compounds have been found to inhibit the proliferation and metastasis of various cancer cells . They can act as chemotherapeutic agents by inhibiting enzymes like DNA gyrase, which is essential for DNA replication in rapidly dividing cells.

Antimicrobial Agents

The antibacterial effects of coumarin derivatives against pathogens such as Staphylococcus epidermidis, Staphylococcus aureus, and Bacillus cereus have been documented . These compounds can potentially serve as lead compounds for the development of new antimicrobial drugs.

Antioxidant Properties

Coumarins exhibit antioxidant activities, which are beneficial in combating oxidative stress-related diseases . They can scavenge free radicals and protect cells from damage caused by reactive oxygen species.

Trace Determination of Metals

Coumarin derivatives can be used in analytical chemistry for the trace determination of metals . Their complexation properties allow them to bind with metal ions, facilitating the detection and quantification of metals in various samples.

未来方向

作用机制

Target of Action

Methyl (6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, also known as methyl 2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate, is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria

Mode of Action

Many synthetic coumarins with a type of pharmacophoric groups at c-3, c-4, and c-7 positions have been intensively screened for different biological properties .

Biochemical Pathways

Coumarins have been tested for anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .

Result of Action

Coumarins have been found to exhibit a variety of therapeutic activities .

Action Environment

It’s worth noting that the synthesis of coumarin derivatives is often carried out under green conditions such as using green solvent, catalyst, and other procedures .

属性

IUPAC Name |

methyl 2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO5/c1-6-7-3-9(14)10(15)5-11(7)19-13(17)8(6)4-12(16)18-2/h3,5,15H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJCPMHDLTXVKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Ethoxycarbonyl-6-methoxyquinolin-4-yl)amino]butanoic acid](/img/structure/B363225.png)

![4-nitro-N-[4-oxo-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B363253.png)

![5-[3-(allyloxy)phenyl]-4-(2-furoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B363259.png)

![ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B363260.png)

![4-[(4-Methyl-thiazol-2-ylhydrazono)-methyl]-benzoic acid](/img/structure/B363263.png)

![2-(2-chlorophenoxy)-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B363271.png)

![2,3,5,6-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B363272.png)

![N-(4-chlorophenyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B363276.png)